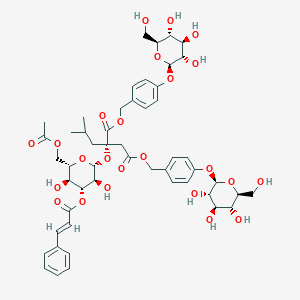

Gymnoside VII

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2S)-2-[(2R,3S,4R,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H64O24/c1-26(2)19-51(50(65)68-24-30-11-16-32(17-12-30)70-48-44(63)42(61)39(58)34(22-53)72-48,20-37(56)67-23-29-9-14-31(15-10-29)69-47-43(62)41(60)38(57)33(21-52)71-47)75-49-45(64)46(40(59)35(73-49)25-66-27(3)54)74-36(55)18-13-28-7-5-4-6-8-28/h4-18,26,33-35,38-49,52-53,57-64H,19-25H2,1-3H3/b18-13+/t33-,34-,35-,38-,39-,40-,41+,42+,43-,44-,45-,46+,47-,48-,49+,51-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNORMJNLBQYATD-FNXNJRJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)OC(=O)C=CC6=CC=CC=C6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@](CC(=O)OCC1=CC=C(C=C1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)COC(=O)C)O)OC(=O)/C=C/C6=CC=CC=C6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H64O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1061.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gymnoside VII: A Comprehensive Technical Guide on its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnoside VII, a naturally occurring glycoside, has garnered interest within the scientific community. This technical guide provides an in-depth exploration of its primary natural source and a detailed, evidence-based overview of its putative biosynthetic pathway. Quantitative data from relevant literature is systematically presented, and detailed experimental protocols for isolation and analysis are provided. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Source of this compound

The principal natural source of this compound is the orchid Gymnadenia conopsea R. Br., commonly known as the fragrant orchid.[1][2] The compound is primarily isolated from the tubers of this plant.[2][3] Gymnadenia conopsea is a species with a history of use in traditional medicine, and its chemical constituents, including a variety of gymnosides, have been the subject of phytochemical investigations.[4]

Putative Biosynthesis Pathway of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated in a single study. However, based on the structure of the molecule—a glycosyloxybenzyl 2-isobutyl malate (B86768)—the pathway can be inferred from established primary metabolic routes. The biosynthesis is proposed to originate from two distinct pathways: the shikimate pathway for the glycosyloxybenzyl moiety and the L-leucine biosynthesis pathway for the 2-isobutyl malate moiety.

Biosynthesis of the Glycosyloxybenzyl Moiety via the Shikimate Pathway

The aromatic core of the glycosyloxybenzyl group is derived from the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through several intermediates to chorismate. Chorismate is a key branch-point metabolite that leads to the formation of phenylalanine. Phenylalanine is then converted to benzyl (B1604629) alcohol, the direct precursor of the benzyl portion of this compound. The final step in the formation of this moiety is the glycosylation of benzyl alcohol.

Biosynthesis of the 2-Isobutyl Malate Moiety via the L-Leucine Pathway

The 2-isobutyl malate portion of this compound is hypothesized to originate from the L-leucine biosynthesis pathway. This pathway starts with pyruvate (B1213749) and through a series of enzymatic reactions, produces α-ketoisovalerate. This intermediate is then converted to 2-isopropylmalate, a key precursor that is structurally related to 2-isobutyl malate. Further enzymatic modifications would lead to the formation of the 2-isobutyl malate.

Final Assembly of this compound

The final step in the biosynthesis of this compound is the esterification of the glycosyloxybenzyl moiety with the 2-isobutyl malate moiety. This reaction is likely catalyzed by a specific acyltransferase.

References

An In-depth Technical Guide to Gymnoside VII: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnoside VII is a naturally occurring glycosyloxybenzyl 2-isobutyl malate (B86768) compound that has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of allergic responses. Isolated from the tubers of Gymnadenia conopsea, an orchid species, this complex molecule presents a unique chemical architecture and noteworthy biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its mechanism of action, with a focus on its role in modulating cellular signaling pathways.

Physical and Chemical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its application in research and drug development. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅₁H₆₄O₂₄ | [1][2] |

| Molecular Weight | 1061.05 g/mol | [1] |

| Appearance | Amorphous Powder | |

| Melting Point | Not available | |

| Solubility | Soluble in methanol. | |

| Optical Rotation | Not available |

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The following tables detail the nuclear magnetic resonance (NMR) and other spectroscopic data.

¹H NMR (500 MHz, CD₅N) δ (ppm)

| Position | Chemical Shift |

| Data not available in the searched resources. |

Table 2: ¹H NMR Spectral Data of this compound

¹³C NMR (125 MHz, CD₅N) δ (ppm)

| Position | Chemical Shift |

| Data not available in the searched resources. |

Table 3: ¹³C NMR Spectral Data of this compound

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in the searched resources. |

Table 4: Infrared Spectral Data of this compound

Mass Spectrometry (MS)

| m/z | Assignment |

| Data not available in the searched resources. |

Table 5: Mass Spectrometry Data of this compound

Experimental Protocols

Extraction and Isolation of this compound from Gymnadenia conopsea

The following protocol outlines a general method for the extraction and isolation of this compound from the tubers of Gymnadenia conopsea, based on established phytochemical procedures.

-

Extraction: The dried and powdered tubers of Gymnadenia conopsea are extracted exhaustively with 95% ethanol at room temperature.

-

Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is subjected to column chromatography on a macroporous resin, eluting with a gradient of ethanol in water to separate compounds based on polarity.

-

Purification: The fractions containing this compound are further purified by repeated column chromatography on silica (B1680970) gel and octadecylsilyl (ODS) silica gel.

-

Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Anti-Allergic Activity Assay: Inhibition of Mast Cell Degranulation

The anti-allergic potential of this compound can be evaluated by its ability to inhibit the degranulation of mast cells, a key event in the allergic cascade.

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a commonly used mast cell model, are cultured in appropriate media.

-

Sensitization: Cells are sensitized overnight with monoclonal anti-dinitrophenyl (DNP) immunoglobulin E (IgE).

-

Treatment: The sensitized cells are washed and then pre-incubated with varying concentrations of this compound for a specified period.

-

Stimulation: Mast cell degranulation is induced by challenging the cells with the DNP-human serum albumin (HSA) antigen.

-

Quantification of Degranulation: The extent of degranulation is quantified by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules, in the cell supernatant using a colorimetric assay.

-

Data Analysis: The percentage of inhibition of degranulation by this compound is calculated by comparing the enzyme activity in treated cells to that in untreated (control) cells.

Biological Activity and Signaling Pathways

This compound has been reported to possess anti-allergic properties.[2] The primary mechanism underlying this activity is believed to be the inhibition of mast cell degranulation. Mast cells are critical players in the initiation of allergic reactions. Upon activation by an allergen-IgE complex, they release a plethora of inflammatory mediators, including histamine (B1213489) and cytokines, leading to the symptoms of allergy.

The activation of mast cells is a complex process initiated by the cross-linking of the high-affinity IgE receptor, FcεRI, on the cell surface. This event triggers a cascade of intracellular signaling events. While the precise molecular targets of this compound within this pathway have not been fully elucidated, it is hypothesized to interfere with key signaling molecules.

References

Gymnoside VII: A Technical Overview of its Molecular Characteristics and Potential Anti-Allergic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gymnoside VII, a natural product with potential applications in the field of allergy and immunology. This document summarizes its core molecular data, outlines detailed experimental protocols for assessing its anti-allergic activity, and explores the potential signaling pathways involved in its mechanism of action.

Core Molecular Data

This compound is a complex glycoside isolated from the tubers of the orchid Gymnadenia conopsea. Its fundamental molecular characteristics are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅₁H₆₄O₂₄ |

| Molecular Weight | 1061.04 g/mol |

| Source | Gymnadenia conopsea R. Br. tubers |

Potential Anti-Allergic Activity

While direct experimental evidence for the anti-allergic properties of this compound is still emerging, studies on other constituents from Gymnadenia conopsea have demonstrated significant anti-allergic effects.[1] These findings suggest that this compound may also possess similar activities, making it a compound of interest for further investigation. The primary mechanism of type I allergic reactions involves the degranulation of mast cells, a process that can be evaluated using both in vivo and in vitro models.

Experimental Protocols

The following are detailed experimental methodologies that can be employed to assess the anti-allergic potential of this compound, based on established protocols for related compounds from Gymnadenia conopsea.[1]

Passive Cutaneous Anaphylaxis (PCA) in Mice

This in vivo model is used to evaluate the inhibitory effect of a compound on IgE-mediated allergic reactions in the skin.

Workflow for Passive Cutaneous Anaphylaxis (PCA) Assay

Caption: Workflow for the in vivo Passive Cutaneous Anaphylaxis (PCA) assay.

Methodology:

-

Sensitization: Male ddY mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE into the ear.

-

Compound Administration: 24 hours after sensitization, this compound (dissolved in a suitable vehicle) is administered orally or intravenously. The control group receives the vehicle alone.

-

Antigen Challenge: One hour after compound administration, an intravenous injection of DNP-human serum albumin (HSA) in saline containing Evans blue dye is administered.

-

Evaluation: After a set period (e.g., 30 minutes), the mice are euthanized, and the ears are collected. The amount of dye that has extravasated into the ear tissue, indicating an allergic reaction, is quantified spectrophotometrically after extraction. The inhibition percentage by this compound is calculated by comparing the dye leakage in the treated group to the control group.

In Vitro Mast Cell Degranulation Assay

This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells upon antigenic stimulation. Rat basophilic leukemia (RBL-2H3) cells, which are a common model for mast cells, are typically used.

Workflow for Mast Cell Degranulation Assay

Caption: Workflow for the in vitro mast cell degranulation assay using RBL-2H3 cells.

Methodology:

-

Cell Culture and Sensitization: RBL-2H3 cells are cultured in a suitable medium. For sensitization, the cells are incubated with anti-DNP IgE.

-

Compound Incubation: The sensitized cells are washed and then incubated with various concentrations of this compound for a defined period.

-

Antigen Stimulation: The cells are then challenged with DNP-HSA to induce degranulation.

-

Quantification of Degranulation: The release of β-hexosaminidase, a marker for mast cell degranulation, into the cell supernatant is measured using a colorimetric assay. The inhibitory activity of this compound is determined by comparing the enzyme activity in the treated cells to that in the untreated (control) cells.

Postulated Signaling Pathway in Mast Cell Degranulation

The anti-allergic effect of this compound is likely mediated through the inhibition of the signaling cascade that leads to mast cell degranulation. The binding of an allergen to IgE antibodies on the surface of mast cells triggers the cross-linking of the high-affinity IgE receptor, FcεRI. This event initiates a complex intracellular signaling pathway.

Simplified Signaling Pathway of IgE-Mediated Mast Cell Degranulation

Caption: Key steps in the IgE-mediated mast cell degranulation signaling cascade.

A potential mechanism of action for this compound could involve the inhibition of key enzymes in this pathway, such as spleen tyrosine kinase (Syk) or phospholipase Cγ (PLCγ). Inhibition of these upstream signaling molecules would prevent the subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which are all critical for the release of inflammatory mediators and the production of pro-inflammatory cytokines. Further research is necessary to elucidate the precise molecular targets of this compound within this signaling cascade.

Conclusion

This compound presents a promising scaffold for the development of novel anti-allergic therapies. Its molecular characteristics are well-defined, and established experimental protocols are available to rigorously evaluate its biological activity. Future research should focus on confirming its anti-allergic effects using the described in vivo and in vitro models and identifying its specific molecular targets within the mast cell degranulation pathway. Such studies will be crucial for advancing our understanding of this natural product and harnessing its therapeutic potential.

References

Preliminary Screening of the Biological Activity of Gymnoside VII: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current publicly available information regarding the preliminary biological activity screening of Gymnoside VII, a natural product isolated from the tubers of Gymnadenia conopsea. While specific quantitative data for this compound remains within proprietary research, this document synthesizes related findings, likely experimental protocols, and relevant signaling pathways to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

This compound is a glycosyloxybenzyl 2-isobutyl malate (B86768) compound first identified and isolated from the tubers of the orchid Gymnadenia conopsea by Morikawa and colleagues in 2006. As part of a larger family of structurally related gymnosides and other phenolic compounds found in this plant, this compound has been noted for its potential in anti-allergic applications. Gymnadenia conopsea has a history of use in traditional medicine, and modern research has begun to explore the pharmacological properties of its chemical constituents.

Biological Activity of this compound and Related Compounds

The primary biological activity associated with this compound in preliminary screenings is its potential anti-allergic effect. This is inferred from supplier information and research on other compounds isolated from Gymnadenia conopsea. The anti-allergic properties of extracts from this plant and its isolated constituents are typically evaluated by their ability to inhibit the degranulation of mast cells.

While specific quantitative data for this compound is not publicly available, a study by the same research group on other compounds from Gymnadenia conopsea provides insight into the likely screening results. In this related study, various phenanthrenes and stilbenes isolated from the plant were found to significantly inhibit the antigen-induced degranulation of RBL-2H3 cells, with inhibition ranging from 65.5% to 99.4% at a concentration of 100 µM[1]. It is highly probable that this compound was subjected to a similar preliminary screening.

Table 1: Summary of Postulated Quantitative Data for this compound

| Biological Activity | Assay System | Measured Parameter | Postulated Result |

| Anti-allergic | RBL-2H3 cells | β-hexosaminidase release | Data not publicly available |

Experimental Protocols

Based on related research on compounds from Gymnadenia conopsea, the following is a likely experimental protocol used for the preliminary anti-allergic screening of this compound.

3.1. Cell Culture and Reagents

-

Cell Line: Rat basophilic leukemia (RBL-2H3) cells are a common model for in vitro studies of mast cell degranulation.

-

Culture Medium: Eagle's minimum essential medium (MEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Reagents: Anti-dinitrophenyl (DNP) mouse IgE, DNP-human serum albumin (HSA), p-nitrophenyl-N-acetyl-β-D-glucosaminide, Triton X-100.

3.2. Assay for Inhibition of β-Hexosaminidase Release

-

RBL-2H3 cells are seeded in 24-well plates and sensitized with anti-DNP mouse IgE for 24 hours.

-

The cells are washed with Siraganian buffer.

-

The cells are then incubated with varying concentrations of this compound for a specified period.

-

Antigen (DNP-HSA) is added to induce degranulation.

-

The supernatant is collected to measure the released β-hexosaminidase.

-

The substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide, is added to the supernatant.

-

The reaction is stopped, and the absorbance is measured at 405 nm.

-

The total release of β-hexosaminidase is determined by lysing the cells with Triton X-100.

-

The percentage of inhibition of β-hexosaminidase release is calculated by comparing the results from this compound-treated cells with untreated (control) cells.

Visualization of Experimental Workflow and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates the likely experimental workflow for assessing the anti-allergic activity of this compound.

Caption: Experimental workflow for in vitro anti-allergic activity screening.

4.2. Postulated Signaling Pathway of Mast Cell Degranulation Inhibition

The anti-allergic activity of natural compounds often involves the modulation of signaling pathways that lead to mast cell degranulation. A common mechanism is the inhibition of the early signaling events following the cross-linking of IgE receptors (FcεRI). The diagram below illustrates a hypothetical signaling pathway that this compound might inhibit.

Caption: Hypothetical inhibition of mast cell degranulation signaling by this compound.

Conclusion

This compound, a natural product from Gymnadenia conopsea, shows promise for its anti-allergic properties based on preliminary indications. While detailed quantitative data and specific mechanistic studies are not yet publicly available, the established protocols for screening related compounds from the same plant provide a strong framework for future research. Further investigation is warranted to fully characterize the biological activity of this compound, elucidate its mechanism of action, and evaluate its therapeutic potential. The information and diagrams presented in this guide offer a foundational understanding for researchers and professionals in the field of drug development from natural sources.

References

Gymnoside VII: A Technical Whitepaper on its Potential in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnoside VII, a glycosyloxybenzyl 2-isobutyl malate (B86768) compound isolated from the tubers of Gymnadenia conopsea R. Br., presents a compelling subject for investigation at the intersection of traditional medicine and modern pharmacology. The source plant, Gymnadenia conopsea, has a rich history of use in traditional Chinese, Tibetan, and Mongolian medicine, where it is valued for its tonic, anti-fatigue, and immunomodulatory properties, and has been applied in the treatment of conditions such as bronchial asthma.[1][2] While direct research on this compound is in its nascent stages, its identification as a constituent of this traditionally significant medicinal plant suggests it may contribute to the plant's therapeutic effects, particularly in the realm of anti-allergic and anti-inflammatory activities. This technical guide synthesizes the available information on this compound and its botanical source, providing a framework for future research and development. Due to the limited specific data on this compound, this paper also presents generalized experimental protocols and discusses potential mechanisms of action based on related compounds and broader pharmacological principles of anti-allergic and anti-inflammatory pathways.

Introduction: The Ethnobotanical Context of this compound

Gymnadenia conopsea (L.) R. Br., a perennial orchid, has been a staple in various Asian traditional medicine systems for centuries.[2] In traditional Chinese medicine, it is used to tonify the kidney and has been applied for anti-fatigue and anti-oxidative purposes.[2] Notably, its tubers have been traditionally used to treat bronchial asthma, pointing towards a potential role in modulating allergic and inflammatory responses.[1] this compound is one of the numerous secondary metabolites that have been isolated from the tubers of this plant. While its specific contribution to the plant's traditional uses is yet to be fully elucidated, its chemical structure and the ethnobotanical background of its source provide a strong rationale for investigating its pharmacological potential, particularly its suggested anti-allergic properties.

Chemical Properties

A summary of the known chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | Glycosyloxybenzyl 2-isobutyl malate | |

| Molecular Formula | C₅₁H₆₄O₂₄ | |

| Molecular Weight | 1061.04 g/mol | |

| Source Organism | Gymnadenia conopsea R. Br. (tubers) |

Table 1: Chemical Properties of this compound

Potential Biological Activities and Mechanisms of Action

While specific quantitative data on the biological activity of this compound is not yet available in the public domain, its purported anti-allergic activity warrants a discussion of potential mechanisms. Allergic reactions are primarily mediated by the degranulation of mast cells, which releases histamine (B1213489) and other inflammatory mediators. This process is often triggered by the cross-linking of IgE antibodies on the mast cell surface. The subsequent inflammatory cascade can involve signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Proposed Anti-Allergic Mechanism of Action

A plausible mechanism for the anti-allergic effect of this compound could involve the stabilization of mast cell membranes, thereby inhibiting their degranulation. This is a common mechanism for many anti-allergic compounds. Furthermore, this compound may modulate key signaling pathways involved in the inflammatory response.

Below is a hypothetical signaling pathway diagram illustrating potential points of intervention for an anti-allergic compound like this compound.

Figure 1: Hypothesized Anti-Allergic Mechanism of this compound

This diagram illustrates that this compound may exert its anti-allergic effects by inhibiting mast cell degranulation and the upstream MAPK and NF-κB signaling pathways.

Experimental Protocols

The following sections outline generalized experimental protocols that could be adapted for the investigation of this compound.

Extraction and Isolation of this compound from Gymnadenia conopsea

This protocol is based on a general method for the extraction of compounds from G. conopsea.

-

Preparation of Plant Material: Dried tubers of G. conopsea are ground into a fine powder.

-

Solvent Extraction: The powdered material is extracted three times with 95% aqueous ethanol (B145695) at room temperature.

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude residue.

-

Column Chromatography: The residue is subjected to column chromatography on a macroporous resin (e.g., D101).

-

Gradient Elution: The column is eluted with a gradient of increasing ethanol concentrations (e.g., 30%, 50%, 75% ethanol in water).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are further purified using preparative HPLC.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Figure 2: Workflow for Extraction and Isolation of this compound

In Vitro Anti-Allergic Activity Assay: Mast Cell Degranulation

This protocol describes a common method to assess the mast cell stabilizing activity of a test compound.

-

Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a mast cell line, are cultured in appropriate media.

-

Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP)-IgE.

-

Treatment: Sensitized cells are washed and then incubated with various concentrations of this compound for 1 hour.

-

Challenge: Mast cell degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

-

Quantification of Degranulation: The extent of degranulation is quantified by measuring the activity of β-hexosaminidase released into the supernatant.

-

Data Analysis: The inhibitory concentration (IC50) of this compound is calculated.

Future Directions and Conclusion

The traditional use of Gymnadenia conopsea for inflammatory and allergic conditions provides a strong impetus for the scientific investigation of its constituent compounds. This compound, as one such compound, holds promise as a potential therapeutic agent. However, a significant gap in knowledge currently exists. Future research should prioritize:

-

Quantitative Bioactivity Studies: Determining the IC50 values of this compound in various anti-allergic and anti-inflammatory assays.

-

In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of allergy and inflammation.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Toxicology and Safety Profile: Establishing the safety profile of this compound through comprehensive toxicological studies.

References

A Technical Review of Bioactive Compounds from Gymnosperma glutinosum and an Overview of Gymnoside Compounds

This technical guide provides a comprehensive review of the current scientific literature on the chemical constituents of Gymnosperma glutinosum and the class of compounds known as Gymnosides. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products. This document summarizes the known biological activities, available quantitative data, and experimental methodologies, while also highlighting areas where further research is needed.

Bioactive Compounds from Gymnosperma glutinosum

Gymnosperma glutinosum, a plant species in the Asteraceae family, is a source of various bioactive compounds with potential therapeutic applications.[1] Research has primarily focused on its cytotoxic, antimicrobial, and anti-inflammatory properties.

Chemical Constituents

Studies have led to the isolation and identification of several classes of compounds from the leaves and flowers of Gymnosperma glutinosum. These include:

-

Diterpenes: ent-labdane diterpenes such as (+)-13S,14R,15-trihydroxy-ent-labd-7-ene and (-)-13S,14R,15-trihydroxy-7-oxo-ent-labd-8(9)-ene have been identified.[2][3][4] A mixture of labdane (B1241275) enantiomers, referred to as gymglu acid, has also been isolated.[5]

-

Flavonoids and Phenolics: The flowers and leaves contain a variety of polyphenolic compounds, including chlorogenic acid, astragalin, quercitrin, quercetin, rutin, kaempferol, and vitexin.

-

Other Compounds: Hentriacontane, a long-chain alkane, and D-glycero-D-galactoheptitol have also been isolated from this plant.

Biological Activities

Extracts and isolated compounds from Gymnosperma glutinosum have demonstrated a range of biological activities:

-

Cytotoxic Activity: Hexane (B92381) and methanol (B129727) extracts of the leaves have shown significant cytotoxicity against L5178Y-R murine lymphoma cells. Bioassay-guided fractionation revealed that the ent-labdane diterpene, (+)-13S,14R,15-trihydroxy-ent-labd-7-ene, is a potent cytotoxic agent. The hexane extract and its fractions have also been shown to induce apoptosis-mediated cytotoxicity.

-

Antimicrobial Activity: Methanolic extracts have demonstrated significant growth inhibition against Helicobacter pylori. Hexane extracts have shown antibacterial and antifungal activities, with activity reported against Staphylococcus aureus, Staphylococcus epidermidis, Vibrio cholera, Shigella boydii, Sarcina lutea, Aspergillus niger, and Trichophyton mentagrophytes.

-

Anti-inflammatory Activity: A dichloromethane (B109758) extract and an isolated enantiomeric mixture of labdanes (gymglu acid) exhibited anti-inflammatory effects in a TPA-induced mouse ear edema model.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of extracts and compounds from Gymnosperma glutinosum.

Table 1: Cytotoxicity of Gymnosperma glutinosum Extracts and Fractions against L5178Y-R Cells

| Extract/Fraction | Concentration | % Cytotoxicity |

| Hexane Extract | 7.8 µg/mL | 24% |

| Methanol Extract | 7.8 µg/mL | 23% |

| Fraction SC1 (from Hexane) | 31.2 µg/mL | 45% |

| Fraction SC4 (from Hexane) | 31.2 µg/mL | 27% |

Table 2: Cytotoxicity of (+)-13S,14R,15-trihydroxy-ent-labd-7-ene (Compound 2) against L5178Y-R Cells

| Concentration | % Cytotoxicity |

| 7.8 µg/mL | Significant (value not specified) |

| up to 250 µg/mL | up to 78% |

Table 3: Total Phenolic and Flavonoid Content of Gymnosperma glutinosum Extracts

| Plant Part | Total Phenolic Content (mg/g GAE) | Total Flavonoid Content (mg/g QE) |

| Leaves | 116.7 | 3.3 - 6.7 |

| Flowers | 159.8 | 7.9 - 15.9 |

Table 4: Anti-inflammatory Activity of Gymnosperma glutinosum Extracts and Gymglu Acid

| Treatment | Dose | % Inhibition of Ear Edema |

| Dichloromethane Extract | - | 52.83 ± 5.28% |

| Methanol Extract | - | Less than Dichloromethane Extract |

| Gymglu Acid | 2 mg/ear | 41.99 ± 3.57% |

| Indomethacin (Control) | - | 49.74 ± 4.25% - 50.27 ± 4.46% |

Table 5: Antimicrobial Activity (MIC) of Gymnosperma glutinosum Methanol Extracts against Helicobacter pylori

| Extract | MIC Range |

| Methanol Extract | 31.25 µg/mL to 250 µg/mL |

Experimental Protocols

Bioassay-Guided Isolation of Cytotoxic Compounds from Gymnosperma glutinosum Leaves

-

Extraction: Dried and ground leaves of G. glutinosum were extracted with hexane.

-

Fractionation: The crude hexane extract was subjected to column chromatography over silica (B1680970) gel to obtain several fractions (e.g., SC1, SC4).

-

Bioassay: The cytotoxicity of the crude extracts and fractions was determined using the in vitro L5178Y-R murine lymphoma model. Cell viability was assessed to identify the most active fractions.

-

Isolation of Pure Compounds: The most active fractions were further purified using chromatographic techniques to isolate pure compounds.

-

Structure Elucidation: The chemical structures of the isolated compounds were determined using high-field 1D- and 2D-NMR spectroscopy and high-resolution mass spectrometry (HR-MS).

-

Cytotoxicity Testing of Pure Compounds: The cytotoxic activity of the isolated pure compounds was evaluated against the L5178Y-R cell line in a concentration-dependent manner.

Gymnoside Compounds

Gymnosides are a distinct class of natural products, identified as glycosyloxybenzyl 2-isobutyl malate (B86768) compounds, which have been isolated from plants of the Gymnadenia genus, particularly Gymnadenia conopsea. It is important to note that these compounds are different from the constituents of Gymnosperma glutinosum.

Identified Gymnoside Compounds

Several Gymnoside compounds have been reported in the literature:

-

Gymnoside I: Exhibits anti-allergic properties.

-

Gymnoside III: A glucosyloxybenzyl 2-isobutylmalate.

-

Gymnoside VII: A glycosyloxybenzyl 2-isobutyl malate compound suggested for use in anti-allergy studies.

-

Gymnoside IX: Isolated from the methanolic extract of Gymnadenia conopsea tubers.

-

Gymnoside X: Mentioned in studies on a related plant species, Bletilla striata.

Biological Activities and Quantitative Data

The available information on the biological activities of Gymnoside compounds is currently limited. Gymnoside I has been noted for its anti-allergic properties, and this compound is implicated in anti-allergy research. However, detailed quantitative data on their biological efficacy, such as IC50 values, are not well-documented in the reviewed literature.

Table 6: Identified Gymnoside Compounds and Their Reported Biological Activities

| Compound | Source | Reported Biological Activity | Quantitative Data |

| Gymnoside I | Gymnadenia conopsea | Anti-allergic | Not available in search results |

| Gymnoside III | Gymnadenia conopsea | Not specified | Not available in search results |

| This compound | Gymnadenia conopsea | Anti-allergy studies | Not available in search results |

| Gymnoside IX | Gymnadenia conopsea | Not specified | Not available in search results |

| Gymnoside X | (Bletilla striata) | Not specified | Not available in search results |

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the extraction and isolation of specific Gymnoside compounds are not extensively described in the available search results. Similarly, the signaling pathways through which Gymnosides exert their biological effects are largely unknown. One study on Bletilla striata, a plant that also produces gymnosides, suggests a potential regulatory mechanism for their biosynthesis. The accumulation of Gymnoside IX and X was found to be negatively correlated with the expression of a specific MYB transcription factor, indicating that this protein may act as a repressor for the genes involved in gymnoside biosynthesis. Further research is required to elucidate the specific pathways and mechanisms of action for this class of compounds.

Visualizations

Experimental Workflow

Caption: Bioassay-guided isolation of cytotoxic compounds from G. glutinosum.

Proposed Regulatory Pathway

Caption: Proposed regulation of Gymnoside biosynthesis by a MYB transcription factor.

Conclusion and Future Directions

The scientific literature reveals that Gymnosperma glutinosum is a promising source of bioactive compounds, particularly cytotoxic and anti-inflammatory diterpenes. The data supports the traditional use of this plant and provides a basis for further investigation into its therapeutic potential.

In contrast, the study of Gymnoside compounds from the Gymnadenia genus is still in its nascent stages. While some initial biological activities have been reported, there is a significant lack of quantitative data, detailed experimental protocols for their isolation, and an understanding of their mechanisms of action at the molecular level.

Future research should focus on:

-

The systematic evaluation of the full spectrum of biological activities of compounds isolated from Gymnosperma glutinosum.

-

The isolation and structural elucidation of a wider range of Gymnoside compounds from various Gymnadenia species.

-

In-depth studies on the biological activities of purified Gymnosides, including the determination of their efficacy and potency through quantitative assays.

-

Elucidation of the signaling pathways and molecular targets of Gymnoside compounds to understand their mechanisms of action.

-

Development and optimization of extraction and purification protocols for Gymnosides to facilitate further research.

A more thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of both the compounds from Gymnosperma glutinosum and the intriguing class of Gymnosides.

References

- 1. Gymnosperma - Wikipedia [en.wikipedia.org]

- 2. Bioassay-Guided Isolation and Identification of Cytotoxic Compounds from Gymnosperma glutinosum Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioassay-guided isolation and identification of cytotoxic compounds from Gymnosperma glutinosum leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Activity of Two Labdane Enantiomers from Gymnosperma glutinosum: An In Vivo, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Gymnoside VII: A Technical Overview for Researchers

For Immediate Release

Shanghai, China – December 1, 2025 – Gymnoside VII (CAS Number 899430-07-0), a notable glycosyloxybenzyl 2-isobutyl malate (B86768) compound, has been identified as a molecule of interest for scientific investigation, particularly in the realm of allergy and inflammation. This technical guide serves to consolidate the available information on this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its properties and the broader context of its botanical origin.

Chemical and Physical Properties

This compound is a natural product isolated from the tubers of Gymnadenia conopsea R. Br., a plant with a history of use in traditional medicine for various ailments, including those with inflammatory components. Its chemical identity is well-defined, providing a solid basis for further study.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 899430-07-0 | - |

| Molecular Formula | C₅₁H₆₄O₂₄ | - |

| Molecular Weight | 1061.04 g/mol | - |

| Predicted Boiling Point | 1176.4 ± 65.0 °C | - |

| Predicted Density | 1.50 ± 0.1 g/cm³ | - |

| Predicted pKa | 12.15 ± 0.70 | - |

Biological Context and Anti-Allergic Potential

While specific, in-depth research on the anti-allergic activity of this compound is not extensively detailed in publicly accessible scientific literature, its classification as a compound for anti-allergy studies suggests a basis for this potential application. This is further supported by research on its source, Gymnadenia conopsea.

A methanolic extract from the tubers of Gymnadenia conopsea has demonstrated anti-allergic effects in a passive cutaneous anaphylaxis (PCA) mouse model, a standard in vivo assay for evaluating type I hypersensitivity reactions.[1] This finding indicates the presence of bioactive constituents within the plant that can modulate allergic responses.

Further investigation into the chemical constituents of Gymnadenia conopsea has led to the isolation of several phenanthrenes and dihydrostilbenes that exhibit significant inhibitory effects on the degranulation of RBL-2H3 cells.[1] RBL-2H3 cells are a widely used in vitro model for studying mast cell degranulation, a critical event in the allergic cascade.

Table 2: In Vitro Anti-Allergic Activity of Compounds from Gymnadenia conopsea

| Compound Type | Inhibition of Antigen-Induced Degranulation in RBL-2H3 cells (at 100 µM) |

| Phenanthrenes | 65.5% to 99.4% |

| Dihydrostilbenes | 65.5% to 99.4% |

Data from a study on compounds isolated from the methanolic extract of Gymnadenia conopsea tubers.[1]

Although this compound was not specifically identified among the active compounds in the aforementioned study, the established anti-allergic potential of its source plant provides a strong rationale for its investigation as an anti-allergic agent.

Proposed Experimental Workflow for Investigating Anti-Allergic Activity

Based on standard methodologies in allergy research, a logical workflow for characterizing the anti-allergic properties of this compound can be proposed.

Caption: Proposed workflow for evaluating the anti-allergic activity of this compound.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

The anti-allergic effects of many natural compounds are mediated through the inhibition of the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells. A hypothetical pathway illustrating potential points of intervention for this compound is presented below.

Caption: Hypothetical mechanism of this compound in mast cell degranulation.

Future Directions and Conclusion

While the direct evidence for the anti-allergic properties of this compound is still emerging, the bioactivity of its source plant, Gymnadenia conopsea, provides a compelling case for its further investigation. The experimental workflows and hypothetical mechanisms outlined in this guide offer a roadmap for researchers to systematically evaluate its potential as a novel modulator of allergic responses. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to elucidate its precise mechanism of action and therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available information. Further research is required to fully understand the biological activities of this compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Gymnoside VII from Gymnadenia conopsea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnadenia conopsea, commonly known as the fragrant orchid, is a plant with a history of use in traditional medicine. Its tubers are a rich source of various bioactive compounds, including a class of glycosides known as gymnosides. Among these, Gymnoside VII, a glycosyloxybenzyl 2-isobutyl malate (B86768) compound, has been identified.[1] These application notes provide a detailed protocol for the isolation and purification of this compound from the tubers of Gymnadenia conopsea. The methodologies described herein are based on established phytochemical extraction and chromatography techniques. Furthermore, this document explores the potential biological activities of this compound, drawing parallels with structurally related compounds and providing a basis for future research and drug development endeavors.

Data Presentation

Table 1: Chromatographic Separation Parameters

| Chromatographic Stage | Column Type | Mobile Phase/Eluent | Detection |

| Macroporous Resin Column | D101 macroporous resin | Gradient of Ethanol (B145695) in Water (e.g., 30%, 50%, 75%) | UV or offline bioassay |

| Silica (B1680970) Gel Column | Silica gel (200-300 mesh) | Gradient of Methanol (B129727) in Chloroform | TLC with UV visualization |

| Preparative HPLC | C18 reverse-phase | Gradient of Acetonitrile (B52724) in Water | UV (e.g., 210 nm, 254 nm) |

Note: The specific gradients and concentrations may require optimization based on the specific batch of plant material and column performance.

Table 2: Spectroscopic Data for this compound (Hypothetical Data)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H-NMR | |||

| H-1' | 4.85 | d | 7.5 |

| H-7a | 5.20 | d | 12.0 |

| H-7b | 5.10 | d | 12.0 |

| Aromatic Protons | 7.30-7.40 | m | |

| ¹³C-NMR | |||

| C-1' | 102.5 | ||

| C-7 | 68.0 | ||

| Carbonyl (Malate) | 172.0, 175.0 | ||

| Aromatic Carbons | 115.0-160.0 |

Disclaimer: The spectroscopic data presented in Table 2 is hypothetical and serves as an illustrative example. Actual chemical shifts and coupling constants for this compound should be determined experimentally and confirmed with published literature when available.

Experimental Protocols

A comprehensive protocol for the isolation of this compound from Gymnadenia conopsea tubers is detailed below. This procedure is adapted from established methods for the isolation of glycosides from this plant species.[2]

Plant Material Collection and Preparation

-

Collection: Tubers of Gymnadenia conopsea should be collected at the appropriate stage of growth to ensure a high concentration of the target compound.

-

Authentication: A qualified botanist should authenticate the plant material. A voucher specimen should be deposited in a recognized herbarium.

-

Preparation: The collected tubers are washed, sliced, and dried in a well-ventilated area or a temperature-controlled oven at a temperature not exceeding 50°C to prevent degradation of the chemical constituents. The dried tubers are then ground into a coarse powder.

Extraction

-

Solvent Extraction: The powdered tuber material (e.g., 1 kg) is extracted exhaustively with 95% ethanol (3 x 5 L) at room temperature with occasional stirring.

-

Concentration: The combined ethanol extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Fractionation by Macroporous Resin Column Chromatography

-

Column Preparation: A D101 macroporous resin column is packed and equilibrated with deionized water.

-

Loading and Elution: The crude extract is dissolved in a minimal amount of water and loaded onto the column. The column is then eluted with a stepwise gradient of increasing ethanol concentration in water (e.g., 30%, 50%, and 75% ethanol).

-

Fraction Collection: Fractions are collected based on the change in ethanol concentration. Each fraction is concentrated under reduced pressure.

Isolation by Silica Gel Column Chromatography

-

Column Preparation: A silica gel (200-300 mesh) column is packed using a slurry method with a non-polar solvent (e.g., chloroform).

-

Loading and Elution: The fraction containing the gymnosides (as determined by preliminary analysis such as TLC) is adsorbed onto a small amount of silica gel and loaded onto the column. The column is eluted with a gradient of increasing methanol concentration in chloroform.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid). Fractions containing compounds with similar TLC profiles are combined.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

-

System and Column: A preparative HPLC system equipped with a C18 reverse-phase column is used for the final purification step.

-

Mobile Phase: A gradient of acetonitrile in water is typically used as the mobile phase. The gradient program should be optimized to achieve baseline separation of the target compound.

-

Injection and Fraction Collection: The semi-purified fraction containing this compound is dissolved in the mobile phase, filtered, and injected onto the column. Fractions are collected based on the retention time of the target peak detected by a UV detector.

-

Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure, including the connectivity of atoms and stereochemistry. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed for detailed structural assignment.

Visualization of Experimental Workflow and Potential Signaling Pathways

References

Application Note & Protocol: High-Performance Liquid Chromatography for the Quantitative Analysis of Gymnoside VII

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gymnoside VII, a saponin (B1150181) of significant interest, requires a robust and reliable analytical method for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using a reverse-phase HPLC method coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. The methodologies presented herein are based on established principles for the analysis of similar glycosides, such as ginsenosides (B1230088), and can be adapted for specific research needs.

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC analysis of this compound.

Sample Preparation

Accurate quantification of this compound begins with proper sample preparation to extract the analyte from the matrix and remove interfering substances.

a) Solid Samples (e.g., Herbal Material, Tissues)

-

Homogenization: Weigh a precise amount of the solid sample and homogenize it into a fine powder.

-

Extraction:

-

Transfer the homogenized powder to a suitable extraction vessel.

-

Add an appropriate volume of extraction solvent. A common choice is 70-80% methanol (B129727) or ethanol (B145695) in water.

-

Perform extraction using ultrasonication for 30-60 minutes or reflux extraction at a controlled temperature (e.g., 60°C) for 2-4 hours.

-

Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue to ensure complete recovery.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Purification (Solid-Phase Extraction - SPE):

-

Reconstitute the dried extract in a minimal amount of the mobile phase or a weak solvent.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with a low-polarity solvent to remove interfering compounds.

-

Elute this compound with a suitable solvent, such as methanol or acetonitrile (B52724).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

-

b) Liquid Samples (e.g., Plasma, Formulation)

-

Protein Precipitation (for biological samples):

-

To 100 µL of plasma, add 300 µL of a protein precipitating agent like acetonitrile or methanol.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Collection: Carefully collect the supernatant containing this compound.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

HPLC Method Parameters

The following table outlines the recommended HPLC conditions for the analysis of this compound. These parameters may require optimization based on the specific instrument and sample matrix.

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or MS detector. |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |

| Mobile Phase | A gradient of Acetonitrile (A) and Water (B). A typical gradient might be: 0-10 min, 20% A; 10-30 min, 20-80% A; 30-35 min, 80% A; 35-40 min, 80-20% A.[1][2] |

| Flow Rate | 1.0 mL/min.[3] |

| Column Temperature | 25-30 °C.[1] |

| Injection Volume | 10-20 µL. |

| Detector | UV detector at 203 nm or a Mass Spectrometer with Electrospray Ionization (ESI) in negative ion mode.[4] |

Data Presentation: Method Validation Parameters

The following table summarizes typical performance characteristics for a validated HPLC method for the quantification of saponins, providing a benchmark for the analysis of this compound.

| Parameter | Typical Value/Range | Description |

| Linearity (r²) | > 0.999 | The correlation coefficient of the calibration curve, indicating a linear response to concentration. |

| Precision (RSD%) | < 2% | The relative standard deviation for replicate injections, demonstrating the method's reproducibility. |

| Accuracy (Recovery %) | 95-105% | The percentage of the true concentration that is measured, indicating the method's trueness. |

| Limit of Detection (LOD) | Analyte dependent | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | Analyte dependent | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.

Illustrative Signaling Pathway for Investigation

Quantitative analysis of bioactive compounds like this compound is often crucial for understanding their mechanism of action. The following diagram depicts a hypothetical signaling pathway that could be modulated by this compound, where HPLC would be used to determine its concentration-dependent effects.

References

- 1. Method development for the certification of a ginsenoside calibration solution via liquid chromatography with absorbance and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method development for the determination of seven ginsenosides in three Panax ginseng reference materials via liquid chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]

- 4. iomcworld.com [iomcworld.com]

Application Notes and Protocols for the Purification of Gymnoside VII

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the purification of Gymnoside VII, a triterpenoid (B12794562) saponin (B1150181) with potential therapeutic applications. The information is compiled from established methodologies for the isolation of related compounds from its natural sources, primarily Gymnema sylvestre and Gymnadenia conopsea.

Introduction

This compound is a saponin that has been isolated from the medicinal plants Gymnema sylvestre and Gymnadenia conopsea. Preliminary studies suggest its potential use in anti-allergy research, making its efficient purification a critical step for further investigation into its pharmacological properties and for drug development purposes. This document outlines a generalized multi-step protocol for the extraction and purification of this compound, culminating in a high-purity product suitable for detailed biological assays.

Data Presentation: Purification Overview

The following tables summarize the typical steps involved in the purification of this compound, along with expected, albeit hypothetical, quantitative data for each stage. These values are illustrative and can vary based on the starting plant material and specific laboratory conditions.

Table 1: Summary of this compound Purification Steps and Hypothetical Yields

| Purification Step | Starting Material | Key Reagents/Materials | Intermediate Product | Hypothetical Yield (%) | Hypothetical Purity (%) |

| Extraction | Dried and powdered plant material (e.g., Gymnema sylvestre leaves) | Methanol or Ethanol (B145695) | Crude Alcoholic Extract | 10-15 | < 5 |

| Solvent Partitioning | Crude Alcoholic Extract | n-Hexane, Ethyl Acetate (B1210297), Water | Ethyl Acetate Fraction | 2-4 | 10-20 |

| Column Chromatography | Ethyl Acetate Fraction | Silica (B1680970) Gel, Hexane, Ethyl Acetate | Enriched Saponin Fraction | 0.5-1.5 | 40-60 |

| Preparative HPLC | Enriched Saponin Fraction | C18 RP Column, Acetonitrile (B52724), Water | Purified this compound | 0.01-0.05 | > 98 |

Experimental Protocols

Extraction Protocol

This protocol describes the initial extraction of crude saponins (B1172615) from the plant material.

Objective: To extract a broad range of phytochemicals, including this compound, from the dried plant material.

Materials:

-

Dried and powdered leaves of Gymnema sylvestre

-

95% Ethanol or Methanol

-

Soxhlet apparatus or large glass beaker for maceration

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh 500 g of the dried, powdered plant material.

-

Soxhlet Extraction (Recommended):

-

Place the powdered material in a large thimble and insert it into the Soxhlet extractor.

-

Add 2.5 L of 95% ethanol to the round-bottom flask.

-

Heat the solvent to its boiling point and allow the extraction to proceed for 24-48 hours, or until the solvent in the siphon arm runs clear.

-

-

Maceration (Alternative):

-

Place the powdered material in a large beaker and add 2.5 L of 95% ethanol.

-

Stir the mixture periodically and allow it to stand for 3-5 days at room temperature.

-

Filter the mixture through filter paper to separate the extract from the plant residue. Repeat the extraction on the residue two more times.

-

-

Combine the collected ethanolic extracts.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.

Solvent Partitioning Protocol

This protocol is designed to separate compounds based on their polarity, enriching the fraction containing triterpenoid saponins like this compound.

Objective: To remove non-polar and highly polar impurities from the crude extract.

Materials:

-

Crude ethanolic extract

-

n-Hexane

-

Ethyl acetate

-

Deionized water

-

Separatory funnel (2 L)

-

Rotary evaporator

Procedure:

-

Dissolve the crude extract in 500 mL of deionized water.

-

Transfer the aqueous suspension to a 2 L separatory funnel.

-

Add 500 mL of n-hexane to the separatory funnel. Shake vigorously for 5 minutes and allow the layers to separate.

-

Drain the lower aqueous layer. Discard the upper n-hexane layer, which contains non-polar compounds like fats and waxes.

-

Repeat the n-hexane wash two more times.

-

To the remaining aqueous layer, add 500 mL of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate.

-

Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times.

-

Combine the ethyl acetate fractions. This fraction is expected to be enriched with saponins.

-

Dry the combined ethyl acetate fraction over anhydrous sodium sulfate (B86663) and then concentrate it to dryness using a rotary evaporator.

Column Chromatography Protocol

This step further purifies the saponin-rich fraction using silica gel chromatography.

Objective: To separate the components of the ethyl acetate fraction based on their affinity to the stationary phase, isolating a fraction highly enriched in this compound.

Materials:

-

Ethyl acetate fraction

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

n-Hexane

-

Ethyl acetate

-

Collection tubes

-

TLC plates (silica gel 60 F254) and developing chamber

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack the chromatography column.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, and finally 100% ethyl acetate).

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol (9:1 v/v). Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions that contain the compound of interest (based on Rf value comparison with a standard, if available, or by subsequent analysis).

-

Concentrate the pooled fractions to dryness.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) Protocol

This is the final purification step to obtain high-purity this compound.

Objective: To achieve high-resolution separation and isolation of this compound.

Materials:

-

Enriched saponin fraction from column chromatography

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Preparative HPLC system with a UV detector

-

Preparative C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm)

-

Syringe filters (0.45 µm)

Procedure:

-

Dissolve the enriched saponin fraction in the initial mobile phase composition (e.g., 30% acetonitrile in water).

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with the following hypothetical conditions (these will need to be optimized):

-

Column: C18 reverse-phase (250 x 20 mm, 5 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 30% B, increase to 70% B over 40 minutes.

-

Flow Rate: 10 mL/min

-

Detection: UV at 210 nm

-

-

Inject the sample onto the column.

-

Collect the fractions corresponding to the peak of this compound.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain pure this compound.

Mandatory Visualization

Experimental Workflow Diagram```dot

Caption: Hypothetical anti-allergic signaling pathway of this compound.

Application Notes and Protocols for the NMR Spectroscopic Analysis of Gymnoside VII

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Gymnoside VII, a dammarane-type triterpenoid (B12794562) saponin (B1150181), using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to ensure accurate structural elucidation and characterization, crucial for research and drug development endeavors.

Introduction

This compound is a saponin isolated from Gynostemma pentaphyllum, a plant used in traditional medicine. Like other gypenosides, it is a dammarane-type triterpenoid glycoside. The complex structure of this compound and its analogs necessitates the use of advanced analytical techniques for full characterization. NMR spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry and the glycosidic linkages of these molecules. The information derived from NMR studies is fundamental for understanding its structure-activity relationships and for quality control in drug development.

Data Presentation: Representative NMR Data for Dammarane-Type Saponins (B1172615)

The following tables summarize representative ¹H and ¹³C NMR chemical shift data for the aglycone and sugar moieties of dammarane-type saponins closely related to this compound, as reported in the scientific literature.[1][2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: Representative ¹³C NMR Chemical Shifts for the Aglycone Moiety of a Dammarane-Type Saponin in Pyridine-d₅. [1][2]

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 39.2 | 16 | 26.7 |

| 2 | 27.9 | 17 | 54.8 |

| 3 | 78.5 | 18 | 16.3 |

| 4 | 39.8 | 19 | 16.4 |

| 5 | 56.4 | 20 | 72.5 |

| 6 | 18.8 | 21 | 27.1 |

| 7 | 35.1 | 22 | 36.1 |

| 8 | 40.5 | 23 | 22.8 |

| 9 | 50.4 | 24 | 125.9 |

| 10 | 37.2 | 25 | 131.4 |

| 11 | 30.9 | 26 | 25.8 |

| 12 | 70.8 | 27 | 17.7 |

| 13 | 49.6 | 28 | 28.2 |

| 14 | 51.5 | 29 | 17.0 |

| 15 | 31.2 | 30 | 17.4 |

Table 2: Representative ¹H NMR Chemical Shifts for the Aglycone Moiety of a Dammarane-Type Saponin in Pyridine-d₅. [1]

| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| H-3 | 3.28 | dd | 11.5, 4.5 |

| H-12 | 4.02 | dd | 10.5, 5.0 |

| H-24 | 5.31 | t | 7.0 |

| Me-18 | 0.95 | s | |

| Me-19 | 0.88 | s | |

| Me-21 | 1.63 | s | |

| Me-26 | 1.68 | s | |

| Me-27 | 1.61 | s | |

| Me-28 | 0.99 | s | |

| Me-29 | 0.82 | s | |

| Me-30 | 1.05 | s |

Table 3: Representative ¹³C and ¹H NMR Chemical Shifts for Sugar Moieties in Pyridine-d₅.

| Position | ¹³C (δ) ppm | ¹H (δ) ppm | Multiplicity | J (Hz) |

| Glc-1' | 105.5 | 4.98 | d | 7.8 |

| 2' | 84.1 | 4.25 | m | |

| 3' | 78.1 | 4.31 | m | |

| 4' | 71.8 | 4.28 | m | |

| 5' | 78.0 | 4.01 | m | |

| 6' | 63.0 | 4.45, 4.35 | m | |

| Glc-1'' | 106.8 | 5.42 | d | 7.7 |

| 2'' | 76.5 | 4.15 | m | |

| 3'' | 78.5 | 4.33 | m | |

| 4'' | 71.9 | 4.30 | m | |

| 5'' | 78.2 | 3.98 | m | |

| 6'' | 62.9 | 4.42, 4.32 | m |

Experimental Protocols

Sample Preparation

-

Isolation and Purification: this compound is typically isolated from the aerial parts of Gynostemma pentaphyllum using a combination of solvent extraction and chromatographic techniques (e.g., column chromatography over silica (B1680970) gel, reversed-phase HPLC).

-

Sample for NMR: For NMR analysis, a purified sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can affect the chemical shifts. Pyridine-d₅ is commonly used for saponins as it provides good signal dispersion.

NMR Data Acquisition

NMR spectra are typically acquired on a high-field spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Spectroscopy:

-

A standard one-dimensional ¹H NMR spectrum is acquired to identify the proton signals.

-

Typical parameters: spectral width of 10-15 ppm, 32-64 scans, relaxation delay of 1-2 s.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled ¹³C NMR spectrum is acquired to identify the carbon signals.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2 s.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) are performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin couplings, establishing the connectivity of protons within the aglycone and sugar moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals, aiding in the assignment of both ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the overall structure, including the linkages between the aglycone and sugar units, and between the sugar units themselves.

-

TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, which is particularly useful for assigning all the proton signals within each sugar ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and the conformation of the molecule.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Logical Relationship of NMR Experiments for Structure Elucidation

The following diagram shows the logical relationship between different NMR experiments in the process of elucidating the structure of this compound.

Caption: Inter-relationship of NMR experiments.

Potential Signaling Pathway Modulated by Gypenosides

Gypenosides, the class of compounds to which this compound belongs, have been shown to exert their biological effects through the modulation of various signaling pathways. One of the key pathways implicated in the anticancer and other pharmacological activities of gypenosides is the PI3K/Akt/mTOR pathway.

Caption: Gypenoside modulation of the PI3K/Akt/mTOR pathway.

References

Application Note: Characterization of Gymnoside VII using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gymnoside VII is a glycosyloxybenzyl 2-isobutyl malate (B86768) compound isolated from Gymnadenia conopsea R. Br. with potential applications in anti-allergy research. Accurate characterization of such complex natural products is crucial for quality control, pharmacological studies, and drug development. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the structural elucidation and quantification of compounds like this compound. This document provides a detailed protocol and application notes for the characterization of this compound using UPLC-MS/MS.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to ensure accurate and reproducible results. The following procedure is recommended for the extraction of this compound from plant material or for the preparation of a standard solution.

-

Standard Solution Preparation:

-

Accurately weigh 1 mg of this compound standard.

-

Dissolve the standard in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions with methanol to prepare working solutions of desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

-

Filter the solutions through a 0.22 µm syringe filter before injection.

-

-

Extraction from Plant Material (Hypothetical):

-

Weigh 1 g of dried and powdered Gymnadenia conopsea plant material.

-

Add 20 mL of 80% methanol to the sample.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the residue in 5 mL of methanol.

-

Filter the solution through a 0.22 µm syringe filter prior to UPLC-MS/MS analysis.

-

UPLC-MS/MS Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound. These are based on established methods for similar glycosidic compounds.[1]

Table 1: UPLC and Mass Spectrometry Parameters

| Parameter | Value |

| UPLC System | |

| Column | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Desolvation Temperature | 450 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Source Temperature | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

Quantitative Data

For targeted analysis and quantification of this compound, specific precursor-to-product ion transitions are monitored in MRM mode. Based on the structure of this compound (Molecular Weight: 1061.04), the deprotonated molecule [M-H]⁻ would be observed at m/z 1059.04. The fragmentation will likely involve the sequential loss of sugar moieties.

Table 2: Proposed MRM Transitions for this compound